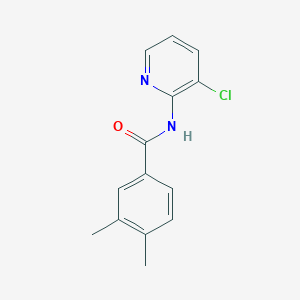
N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide, also known as K-252a, is a natural product derived from the soil bacterium Streptomyces sp. It is a potent inhibitor of protein kinases and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide inhibits protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its target substrate, leading to inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cell lines. N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide has also been shown to protect neurons from damage and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide in lab experiments is its potency as a protein kinase inhibitor. It has been shown to be effective at inhibiting a wide range of protein kinases at low concentrations. However, one limitation of using N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide is its potential for off-target effects, as it can inhibit other enzymes besides protein kinases.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide has been shown to protect neurons from damage in animal models of these diseases, and further research could explore its potential as a treatment. Another area of interest is the development of more selective protein kinase inhibitors based on the structure of N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide. By understanding the structure-activity relationship of N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide, researchers could develop more potent and selective inhibitors for specific protein kinases.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide is a complex process that involves multiple steps. The starting material is 3,4-dimethylaniline, which is reacted with 3-chloro-2-pyridinecarboxylic acid to form the intermediate 3-chloro-2-(3,4-dimethylphenyl)pyridine. This intermediate is then reacted with benzoyl chloride to form the final product, N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide.
Applications De Recherche Scientifique
N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide has been used extensively in scientific research as a tool to study protein kinases. It has been shown to inhibit a wide range of protein kinases, including receptor tyrosine kinases, serine/threonine kinases, and protein kinase C. N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide has been used to study the role of protein kinases in various cellular processes, including cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
N-(3-chloropyridin-2-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-5-6-11(8-10(9)2)14(18)17-13-12(15)4-3-7-16-13/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGVBFSSRHUHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloropyridin-2-yl)-3,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5714579.png)
![2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5714581.png)

![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5714611.png)
![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)
![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)
